Ac2-26 TFA

Nanomedicine Inflammation resolution Drug delivery

Ac2-26 TFA is the preferred peptidomimetic for FPR-mediated inflammation research—uniquely acting as a pan-agonist across FPR1, FPR2/ALX, and FPR3, unlike full-length AnxA1 which binds only FPR2/ALX. At picomolar concentrations, it induces distinct FPR2 conformational states, enabling biased agonism studies. Validated in I-R injury models (attenuates lung edema, neutrophil infiltration, and pro-inflammatory cytokines; reversed by Boc2). Specifically inhibits neutrophil capture and rolling—not just firm adhesion—making it the tool of choice for early-stage leukocyte recruitment assays. Also an established payload for nanoparticle-based targeted delivery. For research use only.

Molecular Formula C₁₄₃H₂₁₁F₃N₃₂O₄₆S
Molecular Weight 3203.45
Cat. No. B1574890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc2-26 TFA
Molecular FormulaC₁₄₃H₂₁₁F₃N₃₂O₄₆S
Molecular Weight3203.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac2-26 TFA: Annexin A1 N-Terminal Peptide Mimetic for Inflammation Resolution Research


Ac2-26 TFA (trifluoroacetate salt of Ac2-26) is a synthetic 25-amino acid peptide corresponding to residues 2–26 of the N-terminal region of human annexin A1 (AnxA1), also known as lipocortin 1 . As a peptidomimetic, Ac2-26 reproduces the anti-inflammatory and pro-resolving actions of full-length AnxA1 by activating formyl peptide receptor family members including FPR1, FPR2/ALX, and FPR3 [1]. Ac2-26 TFA exhibits anti-inflammatory effects by inhibiting leukocyte adhesion and transmigration, reducing pro-inflammatory cytokine production, and promoting tissue repair across multiple experimental models [2].

Why Generic Substitution of Ac2-26 TFA Is Scientifically Inadvisable


Ac2-26 TFA cannot be generically substituted with full-length AnxA1, other AnxA1-derived fragments, or alternative FPR agonists due to documented functional divergence. Ac2-26 acts as a pan-agonist activating all three human FPR family members (FPR1, FPR2/ALX, FPR3), whereas full-length AnxA1 binds selectively only to FPR2/ALX [1]. Under flow conditions, Ac2-26 attenuates neutrophil capture and rolling, while full-length AnxA1 inhibits firm adhesion without affecting rolling—demonstrating distinct mechanistic effects at different stages of the leukocyte recruitment cascade [1]. Additionally, Ac2-26 differs pharmacologically from alternative FPR2 ligands: at picomolar concentrations it induces distinct FPR2 conformational changes and downstream signaling bias compared to W-peptide and Aβ42 [2]. These molecular and functional differences preclude simple interchangeability.

Ac2-26 TFA: Quantified Differential Evidence Against Comparators


Nanoparticle Formulation Enhances Ac2-26 Anti-Inflammatory Potency by 1.87-Fold vs. Native Peptide

In a zymosan-induced peritonitis model, collagen IV-targeted polymeric nanoparticles containing Ac2-26 demonstrated significantly greater potency than native Ac2-26 peptide. At an equivalent dose of 100 ng per mouse, Ac2-26 nanoparticles reduced polymorphonuclear neutrophil recruitment by 56%, whereas native Ac2-26 peptide achieved only a 30% reduction [1]. This formulation approach enables lower effective dosing and enhanced therapeutic index.

Nanomedicine Inflammation resolution Drug delivery

Full-Length Lipocortin-1 Is 200-Fold More Potent Than Ac2-26 on Molar Basis

In mouse models of neutrophil-dependent edema and zymosan peritonitis, full-length lipocortin-1 (LC1) exhibited approximately 200-fold greater potency than Ac2-26 on a molar basis, although both compounds achieved maximal inhibition of neutrophil accumulation [1]. This quantitative potency differential is critical for dose selection when transitioning between in vitro mechanistic studies and in vivo efficacy experiments.

Neutrophil biology Anti-inflammatory peptides Dose-response

Ac2-26 Pan-Agonism vs. AnxA1 FPR2/ALX Selectivity: Differential Receptor Activation Profile

Ac2-26 binds to and activates both FPR and FPRL-1/ALX (FPR2), whereas full-length AnxA1 binds selectively only to FPRL-1/ALX. In HEK-293 cells transfected with individual FPR family members, Ac2-26 triggered ERK activation in both FPR- and FPRL-1/ALX-transfected cells, while AnxA1 caused ERK activation only in FPRL-1/ALX-transfected cells [1]. This broader receptor engagement profile distinguishes Ac2-26 from the endogenous protein.

GPCR pharmacology FPR receptor family Ligand selectivity

Ac2-26 Induces Distinct FPR2 Conformational State vs. Proinflammatory Agonists W-Peptide and Aβ42

Using FRET-based biosensors of FPR2 conformational change, Ac2-26 decreased FRET intensity at picomolar concentrations, indicating a distinct receptor conformational state. In contrast, the proinflammatory agonists WKYMVm (W-peptide) and Aβ42 increased FRET intensity [1]. Preincubation with Ac2-26 at 10 pM diminished W-peptide-induced Ca²⁺ flux but potentiated W-peptide-stimulated β-arrestin2 membrane translocation and p38 MAPK phosphorylation [1].

Biased agonism Allosteric modulation FPR2 signaling

Ac2-26 Anti-Inflammatory Effects Are Reversed by FPR Antagonist Boc2 in Multiple Models

In a rat cardiopulmonary bypass lung injury model, Ac2-26 treatment significantly improved the oxygenation index and reduced lung injury severity (P < 0.05) compared to vehicle-treated IR-I groups. These protective effects were completely blocked by co-administration of the FPR antagonist Boc2 (N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe) [1]. Similarly, in hepatic fibrosis models, Boc2 reversed Ac2-26-mediated reductions in liver inflammatory factors and collagen deposition [2].

Receptor pharmacology Mechanism validation Ischemia-reperfusion injury

Ac2-26 TFA: Validated Application Scenarios Based on Quantitative Evidence


Ischemia-Reperfusion Injury Research Requiring FPR-Mediated Protection

Ac2-26 TFA is validated for ischemia-reperfusion (I-R) injury models where FPR-dependent attenuation of inflammation is required. In rat I-R lung injury, Ac2-26 administration produced significant attenuation of lung edema, reduced pro-inflammatory cytokine production (TNF-α, IL-1β), decreased oxidative stress, and inhibited neutrophil infiltration [1]. The effect is specifically FPR-mediated, as demonstrated by complete reversal with Boc2 co-administration [2]. Researchers should include Boc2 control groups to confirm FPR-dependent mechanism.

Neutrophil-Endothelial Interaction Studies Under Flow Conditions

Ac2-26 TFA is specifically indicated for studies examining early-stage neutrophil recruitment under flow. Unlike full-length AnxA1 which inhibits firm adhesion, Ac2-26 significantly attenuates neutrophil capture and rolling via L-selectin and PSGL-1 shedding [1]. This distinct mechanistic profile makes Ac2-26 the preferred tool for investigating the rolling phase of the leukocyte adhesion cascade.

FPR2 Biased Signaling and Allosteric Modulation Research

Ac2-26 TFA serves as a key tool for investigating biased agonism and allosteric modulation at FPR2. At picomolar concentrations, Ac2-26 induces a distinct FPR2 conformational state (decreased FRET intensity) that is opposite to the effect produced by proinflammatory agonists W-peptide and Aβ42 [1]. This unique property enables dissection of anti-inflammatory vs. pro-inflammatory FPR2 signaling pathways and supports advanced GPCR pharmacology studies.

Nanoparticle Drug Delivery Optimization Studies

Ac2-26 TFA is an established peptide payload for evaluating nanoparticle-based inflammation-resolution strategies. Collagen IV-targeted polymeric nanoparticles containing Ac2-26 demonstrate 1.87-fold greater neutrophil recruitment inhibition compared to native peptide (56% vs. 30% reduction at 100 ng/mouse) [1]. This quantifiable performance gap makes Ac2-26 an ideal model peptide for optimizing targeted delivery systems in inflammatory disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac2-26 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.